molecular formula C8H19B B14656210 Diethyl(2-methylpropyl)borane CAS No. 53251-47-1

Diethyl(2-methylpropyl)borane

Cat. No.: B14656210
CAS No.: 53251-47-1
M. Wt: 126.05 g/mol
InChI Key: VWAAOPDEHPXFDL-UHFFFAOYSA-N
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Description

Diethyl(2-methylpropyl)borane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(2-methylpropyl)borane typically involves the hydroboration of alkenes. One common method is the reaction of diethylborane with 2-methylpropene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-methylpropyl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in the presence of suitable substrates.

    Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reactions often involve hydride donors such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Boronic acids and borates.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various organoboron derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl(2-methylpropyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(2-methylpropyl)borane involves the interaction of the boron atom with various substrates. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in catalytic processes and in the formation of boron-containing intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Triethylborane: Another organoboron compound with similar reactivity but different steric properties.

    Diisopropylborane: Similar in structure but with bulkier substituents, affecting its reactivity and selectivity.

    Borane-Tetrahydrofuran Complex: A commonly used borane source with different solubility and handling properties.

Uniqueness

Diethyl(2-methylpropyl)borane is unique due to its specific alkyl substituents, which provide a balance between reactivity and steric hindrance. This makes it particularly useful in selective organic transformations where control over the reaction environment is crucial.

Properties

CAS No.

53251-47-1

Molecular Formula

C8H19B

Molecular Weight

126.05 g/mol

IUPAC Name

diethyl(2-methylpropyl)borane

InChI

InChI=1S/C8H19B/c1-5-9(6-2)7-8(3)4/h8H,5-7H2,1-4H3

InChI Key

VWAAOPDEHPXFDL-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)CC(C)C

Origin of Product

United States

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